molecular formula C19H19BrN4O3S B14163870 (4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone CAS No. 309735-78-2

(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone

Cat. No.: B14163870
CAS No.: 309735-78-2
M. Wt: 463.4 g/mol
InChI Key: DBDMHEVRKCNEQP-UHFFFAOYSA-N
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Description

(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone is a complex organic compound with a unique structure that combines a bromophenyl group with a triazolobenzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone typically involves multiple steps, starting with the preparation of the triazolobenzothiazole core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, diethylamine, sodium borohydride, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the bromophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolobenzothiazole derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

What sets (4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone apart is its unique combination of a bromophenyl group and a diethylamino substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

309735-78-2

Molecular Formula

C19H19BrN4O3S

Molecular Weight

463.4 g/mol

IUPAC Name

(4-bromophenyl)-[3-(diethylamino)-5,5-dioxo-3H-[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2-yl]methanone

InChI

InChI=1S/C19H19BrN4O3S/c1-3-22(4-2)19-23(18(25)13-9-11-14(20)12-10-13)21-17-15-7-5-6-8-16(15)28(26,27)24(17)19/h5-12,19H,3-4H2,1-2H3

InChI Key

DBDMHEVRKCNEQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1N2C(=NN1C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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